molecular formula C16H24BF4Ir- B2653031 Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate CAS No. 35138-23-9

Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate

Cat. No.: B2653031
CAS No.: 35138-23-9
M. Wt: 495.4 g/mol
InChI Key: ZFVHFEXIVQSRNV-UHFFFAOYSA-N
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Description

Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate: is a coordination compound with the molecular formula C16H24BF4Ir. It is commonly used as a catalyst in various chemical reactions due to its unique properties. The compound consists of an iridium center coordinated to two 1,5-cyclooctadiene ligands and a tetrafluoroborate counterion .

Scientific Research Applications

Chemistry: Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is widely used as a catalyst in organic synthesis, particularly in hydrogenation and hydroformylation reactions. It is also used in the synthesis of other iridium complexes .

Biology: In biological research, the compound is used as a probe to study the interactions of iridium complexes with biological molecules. It is also used in the development of new drugs and diagnostic agents .

Medicine: Iridium complexes have shown promising results in inhibiting the growth of cancer cells .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also used in the development of new materials with unique properties .

Safety and Hazards

“Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate” is classified as a combustible solid . It does not have a flash point . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate typically involves the reaction of iridium trichloride with 1,5-cyclooctadiene in the presence of a reducing agent such as sodium tetrahydroborate. The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation. The product is then purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is stored under argon gas at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate involves the coordination of the iridium center to various substrates, facilitating their transformation. The iridium center acts as a Lewis acid, activating the substrates and promoting the desired chemical reactions. The 1,5-cyclooctadiene ligands stabilize the iridium center and enhance its catalytic activity .

Comparison with Similar Compounds

Uniqueness: Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is unique due to its high catalytic activity and stability. The iridium center provides superior catalytic performance compared to rhodium and other transition metals. The tetrafluoroborate counterion enhances the solubility and stability of the compound in various solvents .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate involves the reaction of iridium trichloride hydrate with 1,5-cyclooctadiene in the presence of sodium tetrafluoroborate.", "Starting Materials": [ "Iridium trichloride hydrate", "1,5-cyclooctadiene", "Sodium tetrafluoroborate" ], "Reaction": [ "Add iridium trichloride hydrate to a flask containing 1,5-cyclooctadiene and stir for 30 minutes.", "Add sodium tetrafluoroborate to the flask and stir for an additional 30 minutes.", "Filter the resulting mixture and wash the solid with diethyl ether.", "Dry the solid under vacuum to obtain Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate." ] }

CAS No.

35138-23-9

Molecular Formula

C16H24BF4Ir-

Molecular Weight

495.4 g/mol

IUPAC Name

cycloocta-1,5-diene;iridium;tetrafluoroborate

InChI

InChI=1S/2C8H12.BF4.Ir/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h2*1-2,7-8H,3-6H2;;/q;;-1;

InChI Key

ZFVHFEXIVQSRNV-UHFFFAOYSA-N

Isomeric SMILES

[B-](F)(F)(F)F.C1C=CCC/C=C\C1.C1C=CCC/C=C\C1.[Ir]

SMILES

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir]

Canonical SMILES

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir]

solubility

not available

Origin of Product

United States

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